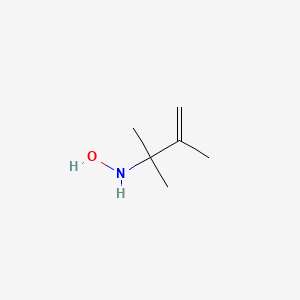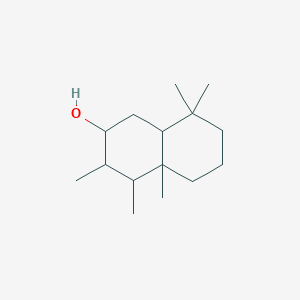
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O It is a derivative of decahydronaphthalene, characterized by the presence of multiple methyl groups and a hydroxyl group
Méthodes De Préparation
The synthesis of 3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol involves several steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium or platinum under high pressure and temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to fully elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
3,4,4a,8,8-Pentamethyldecahydronaphthalen-2-ol can be compared with other similar compounds such as:
Eudesmol: A sesquiterpenoid alcohol with similar structural features but different biological activities.
Rosifoliol: Another naphthalene derivative with distinct chemical properties.
β-Eudesmol: A stereoisomer with variations in its chemical reactivity and applications. These compounds share some structural similarities but differ in their specific functional groups and resulting properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
112853-91-5 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
3,4,4a,8,8-pentamethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H28O/c1-10-11(2)15(5)8-6-7-14(3,4)13(15)9-12(10)16/h10-13,16H,6-9H2,1-5H3 |
Clé InChI |
MYQHXOMRMNETIU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(CCCC(C2CC1O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


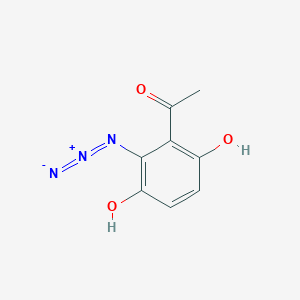
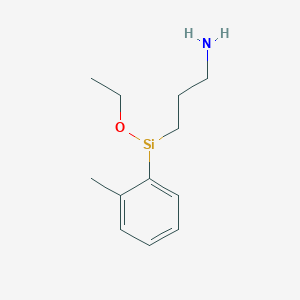
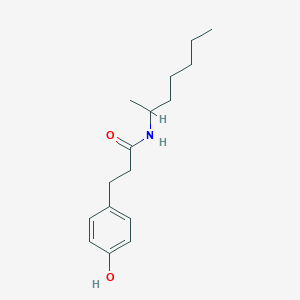
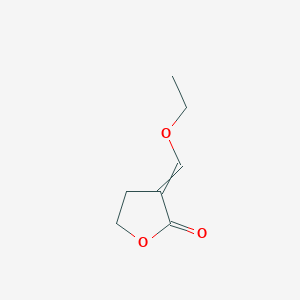
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
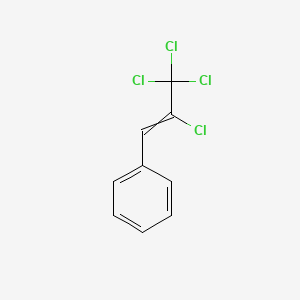

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
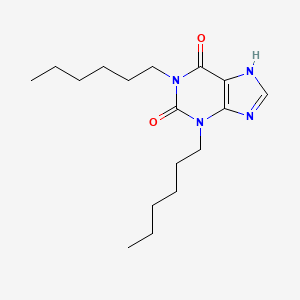
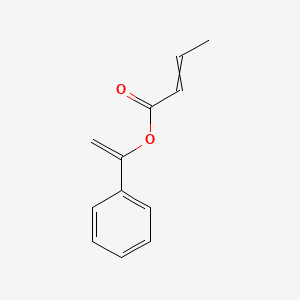
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
